n-(4-Hydroxyphenyl)-n'-octadecylurea
Description
N-(4-Hydroxyphenyl)-N'-octadecylurea is a urea derivative characterized by a 4-hydroxyphenyl group attached to one nitrogen atom and an octadecyl (C18 alkyl) chain on the adjacent nitrogen. Urea derivatives are widely studied for their applications in medicinal chemistry, material science, and supramolecular systems due to their hydrogen-bonding capabilities and structural versatility.
Properties
CAS No. |
102253-20-3 |
|---|---|
Molecular Formula |
C25H44N2O2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-octadecylurea |
InChI |
InChI=1S/C25H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-25(29)27-23-18-20-24(28)21-19-23/h18-21,28H,2-17,22H2,1H3,(H2,26,27,29) |
InChI Key |
GSJKWMTVUQNZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Hydroxy Group : Enhances hydrogen-bonding capacity and polarity, improving interactions with biological targets (e.g., enzymes) but may reduce bioavailability if paired with excessive hydrophobicity .
- Electron-Withdrawing Groups (Cl, CF3) : Enhance stability and electrophilicity, critical for covalent target binding in anticancer agents .
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